

Biotin-PEG4-Azide: A Comprehensive Technical Guide to its Structure and Applications

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Introduction

Biotin-PEG4-Azide is a heterobifunctional linker widely employed in bioconjugation, chemical biology, and drug development.[1][2] Its unique tripartite structure combines the high-affinity binding of biotin, the physicochemical advantages of a polyethylene glycol (PEG) spacer, and the versatile reactivity of an azide group for click chemistry.[1] This guide provides an in-depth analysis of its molecular structure, properties, and core applications, complete with experimental protocols and workflow visualizations for research professionals.

Molecular Structure and Functional Components

The architecture of **Biotin-PEG4-Azide** is composed of three distinct functional moieties, each contributing to its utility as a molecular tool.[1]

- Biotin Moiety: This component is Vitamin H, a small, water-soluble vitamin renowned for its
 exceptionally strong and specific non-covalent interaction with avidin and streptavidin
 proteins.[1] This binding, one of the strongest known in biology, makes biotin an ideal tag for
 affinity-based purification, detection, and immobilization of biomolecules.
- PEG4 Spacer: The central part of the molecule is a tetraethylene glycol (PEG4) linker. This
 hydrophilic spacer serves several critical functions:
 - Enhanced Solubility: The PEG chain significantly increases the aqueous solubility of the entire conjugate, which is crucial when working with biomolecules in physiological buffers.

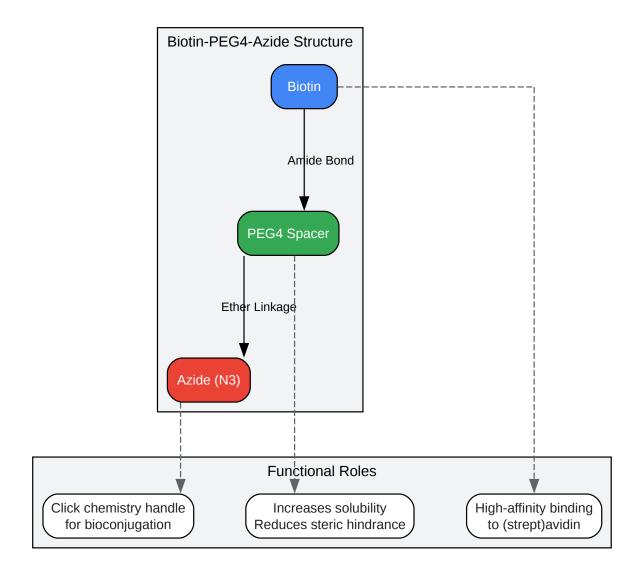
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- Reduced Steric Hindrance: The flexible, 19-atom long spacer arm physically separates the biotin tag from the conjugated molecule. This separation minimizes steric interference, ensuring that both the biotin can efficiently bind to streptavidin and the target molecule retains its native function.
- Minimized Non-Specific Binding: PEGylation is a well-established method for reducing non-specific interactions between a molecule and biological surfaces, thereby improving biocompatibility.
- Azide Group (-N₃): This terminal functional group is the reactive handle for "click chemistry".
 The azide is largely inert to biological functional groups, allowing for highly specific (bioorthogonal) conjugation reactions in complex environments like cell lysates or even in living cells. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules.





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Figure 1. Logical breakdown of Biotin-PEG4-Azide's functional components.

Physicochemical Properties

The quantitative properties of **Biotin-PEG4-Azide** are summarized below. These values are critical for calculating molar equivalents in reaction protocols and for understanding its behavior in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C20H36N6O6S	_
Molecular Weight	488.6 g/mol	_
CAS Number	1309649-57-7	
Purity	≥ 95-98% (typically by HPLC)	
Appearance	White to light yellow or beige solid/powder/crystal	
Solubility	Soluble in DMSO and DMF	_
Storage Conditions	Store at -20°C, protected from light and moisture	
Melting Point	102 - 106 °C	-
Synonyms	N-[2-[2-[2-[2-(2- Azidoethoxy)ethoxy]ethoxy]eth oxy]ethyl]biotinamide; Azido- PEG4-Biotin	

Core Applications and Experimental Protocols

The primary application of **Biotin-PEG4-Azide** is the biotinylation of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) via click chemistry. This enables a wide range of downstream applications including affinity purification, fluorescence microscopy, ELISA, and targeted drug delivery.

This protocol provides a general method for labeling an alkyne-modified protein with **Biotin-PEG4-Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Biotin-PEG4-Azide



- Anhydrous DMSO
- Copper(II) Sulfate (CuSO₄) solution (50 mM in deionized water)
- Ligand solution, e.g., THPTA (50 mM in deionized water)
- Reducing agent: Sodium Ascorbate (100 mM in deionized water, prepare fresh)
- · Microcentrifuge tubes
- Desalting column (for purification)

Methodology:

- Prepare Stock Solutions:
 - Dissolve Biotin-PEG4-Azide in anhydrous DMSO to a final concentration of 10 mM.
 - Prepare fresh 100 mM Sodium Ascorbate solution.
- Prepare Catalyst Premix:
 - In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to create the copper(I) catalyst complex.
- Set Up the Reaction:
 - In a separate microcentrifuge tube, add the alkyne-modified protein.
 - Add a 10-20 fold molar excess of the 10 mM Biotin-PEG4-Azide stock solution to the protein.
 - \circ Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 μ M.
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:





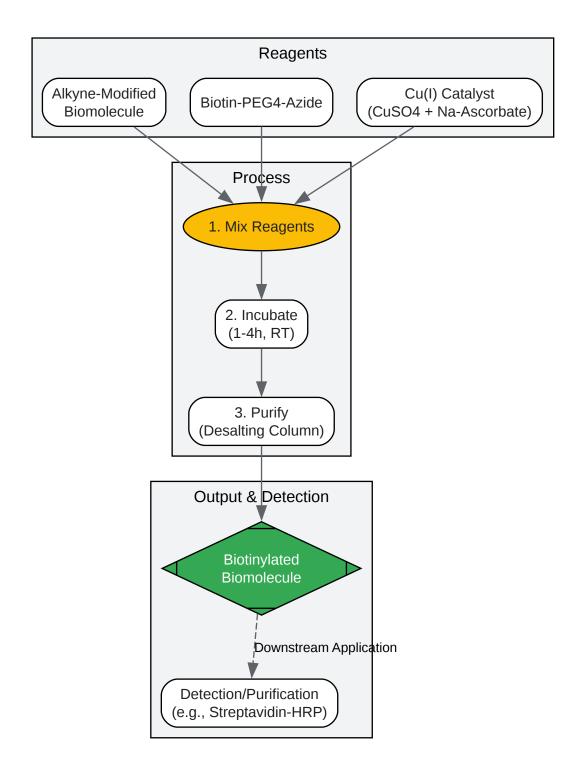


 Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. For complex biological samples, the reaction can be left overnight.

• Purification:

- Remove excess unreacted Biotin-PEG4-Azide and copper catalyst using a desalting column equilibrated with the desired buffer (e.g., PBS).
- Confirmation of Biotinylation:
 - The extent of labeling can be confirmed using methods such as a HABA (4'hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.





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Figure 2. Experimental workflow for protein biotinylation using CuAAC.

For applications in living cells or in vivo where the cytotoxicity of copper is a concern, SPAAC is the preferred method. In this approach, the azide on **Biotin-PEG4-Azide** reacts with a strained



cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst. The protocol is simpler, generally involving only the mixing of the azide and cyclooctyne components and incubation.

Conclusion

Biotin-PEG4-Azide is a powerful and versatile chemical tool for modern biological research. Its well-defined structure provides a reliable means to introduce a biotin handle onto a wide array of molecules through bioorthogonal click chemistry. The integrated PEG4 spacer is key to its utility, enhancing solubility and minimizing interference, thus ensuring robust performance in applications ranging from proteomics and genomics to the development of novel diagnostics and targeted therapeutics.

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